molecular formula C12H8ClN3 B12633450 2-Chloro-7-phenyl-7H-pyrrolo[2,3-D]pyrimidine

2-Chloro-7-phenyl-7H-pyrrolo[2,3-D]pyrimidine

Cat. No.: B12633450
M. Wt: 229.66 g/mol
InChI Key: RAYSFBMOEOAFRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-7-phenyl-7H-pyrrolo[2,3-D]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyrimidine ring, with a chlorine atom at the 2-position and a phenyl group at the 7-position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-7-phenyl-7H-pyrrolo[2,3-D]pyrimidine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a method involves the reaction of 2-aminopyrimidine with phenylacetylene in the presence of a palladium catalyst to form the desired pyrrolopyrimidine scaffold. The reaction conditions typically include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The scalability of the synthesis process is crucial for producing sufficient quantities for research and development purposes .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-7-phenyl-7H-pyrrolo[2,3-D]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-7-phenyl-7H-pyrrolo[2,3-D]pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-7-phenyl-7H-pyrrolo[2,3-D]pyrimidine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby blocking downstream signaling pathways that are crucial for cell proliferation and survival. This inhibition can lead to the induction of apoptosis in cancer cells, making it a valuable candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-7H-pyrrolo[2,3-D]pyrimidine: Lacks the phenyl group at the 7-position but shares the core structure.

    4-Chloro-7H-pyrrolo[2,3-D]pyrimidine: Chlorine atom at the 4-position instead of the 2-position.

    2-Bromo-7-phenyl-7H-pyrrolo[2,3-D]pyrimidine: Bromine atom at the 2-position instead of chlorine.

Uniqueness

2-Chloro-7-phenyl-7H-pyrrolo[2,3-D]pyrimidine is unique due to the presence of both the chlorine atom and the phenyl group, which can influence its biological activity and chemical reactivity. The combination of these substituents can enhance its binding affinity to specific molecular targets and improve its pharmacokinetic properties .

Properties

Molecular Formula

C12H8ClN3

Molecular Weight

229.66 g/mol

IUPAC Name

2-chloro-7-phenylpyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C12H8ClN3/c13-12-14-8-9-6-7-16(11(9)15-12)10-4-2-1-3-5-10/h1-8H

InChI Key

RAYSFBMOEOAFRF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=CC3=CN=C(N=C32)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.